molecular formula C16H12ClN3O3S B2775337 Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851980-26-2

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2775337
CAS No.: 851980-26-2
M. Wt: 361.8
InChI Key: YBOUXTXPBOYCGH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a benzo[d]thiazole moiety linked to a benzoate ester through a hydrazinecarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory and anticancer properties, potentially inhibiting key enzymes and pathways involved in these diseases.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

Properties

IUPAC Name

methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUXTXPBOYCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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